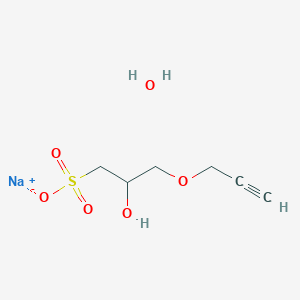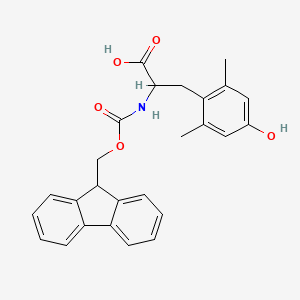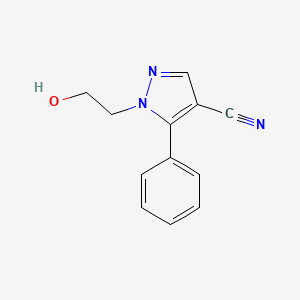
(S)-Fmoc-2,6-Difluorotyrosine
概要
説明
(S)-Fmoc-2,6-Difluorotyrosine is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the aromatic ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This modification enhances the compound’s stability and reactivity, making it valuable in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Fmoc-2,6-Difluorotyrosine typically involves the following steps:
Fmoc Protection: The amino group of the fluorinated tyrosine is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (S)-Fmoc-2,6-Difluorotyrosine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic aromatic substitution.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further functionalization.
Common Reagents and Conditions:
Electrophilic Fluorination: Selectfluor, dichloromethane, and acetonitrile.
Fmoc Protection: Fmoc-Cl, sodium carbonate, and dimethylformamide.
Deprotection: Piperidine in dimethylformamide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Deprotected Tyrosine: Removal of the Fmoc group yields 2,6-difluorotyrosine.
科学的研究の応用
(S)-Fmoc-2,6-Difluorotyrosine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated peptides and proteins, which are valuable in studying protein structure and function.
Biology: Incorporated into peptides to investigate the effects of fluorination on biological activity and stability.
Medicine: Potential use in the development of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.
Industry: Employed in the production of specialized materials and as a precursor in the synthesis of complex organic molecules.
作用機序
The mechanism of action of (S)-Fmoc-2,6-Difluorotyrosine is primarily related to its incorporation into peptides and proteins. The fluorine atoms can influence the electronic properties and conformation of the aromatic ring, affecting the overall structure and function of the peptide or protein. This can lead to changes in binding affinity, stability, and biological activity.
類似化合物との比較
2,6-Difluorotyrosine: Lacks the Fmoc protecting group, making it less stable and reactive compared to (S)-Fmoc-2,6-Difluorotyrosine.
Fmoc-Tyrosine: Contains the Fmoc group but lacks fluorine atoms, resulting in different electronic properties and reactivity.
Fmoc-3,5-Difluorotyrosine: Similar structure but with fluorine atoms at different positions, leading to variations in reactivity and biological activity.
Uniqueness: this compound is unique due to the specific positioning of fluorine atoms and the presence of the Fmoc protecting group. This combination enhances its stability, reactivity, and versatility in various applications, distinguishing it from other similar compounds.
特性
IUPAC Name |
(2S)-3-(2,6-difluoro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO5/c25-20-9-13(28)10-21(26)18(20)11-22(23(29)30)27-24(31)32-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-10,19,22,28H,11-12H2,(H,27,31)(H,29,30)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUZAOZFLRYEAB-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4F)O)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4F)O)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701183909 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,6-difluoro-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701183909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273221-87-7 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,6-difluoro-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=273221-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,6-difluoro-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701183909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B3256476.png)


![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3256505.png)


![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine](/img/structure/B3256515.png)





